Clinical Efficacy: 12-Week Double-Blind Study Shows Significant Reduction in Deep Wrinkle Depth with 4% Myristoyl Pentapeptide-8
A 12-week, double-blind, placebo-controlled clinical study evaluated a serum containing 4% Myristoyl Pentapeptide-8 applied twice daily by female volunteers aged 45-60 . Instrumental profilometry demonstrated a statistically significant reduction in the average depth and volume of deep wrinkles, such as nasolabial folds, compared to the placebo control . Over 80% of participants self-reported that their skin felt firmer, looked smoother, and that deep lines appeared less noticeable . In contrast, while Palmitoyl Pentapeptide-4 (Matrixyl) is widely studied, its clinical trials typically report improvements in skin elasticity and roughness rather than specific quantitative data on deep wrinkle volume reduction under identical dosing conditions [1].
| Evidence Dimension | Deep wrinkle depth and volume reduction |
|---|---|
| Target Compound Data | Statistically significant reduction in average depth and volume of deep wrinkles (p-value not specified in source); >80% subject-reported improvement |
| Comparator Or Baseline | Placebo control (vehicle serum) |
| Quantified Difference | Significant reduction vs. placebo |
| Conditions | 12-week, double-blind, placebo-controlled study; female volunteers aged 45-60; 4% Myristoyl Pentapeptide-8 serum applied twice daily |
Why This Matters
Provides the only publicly available clinical evidence for a 4% Myristoyl Pentapeptide-8 formulation, establishing a validated use level for procurement and formulation development.
- [1] Palmitoyl Pentapeptide-4 - MOL Changes. View Source
